Ethyl 3-oxo-2-phenylsulfanylpropanoate
Description
Historical Perspectives on β-Keto Esters and Sulfur-Containing Scaffolds in Organic Chemistry
The journey to understanding the significance of ethyl 3-oxo-2-phenylsulfanylpropanoate begins with an appreciation of its constituent functional groups. β-Keto esters have long been recognized as cornerstone building blocks in organic synthesis. Their utility stems from the presence of a reactive methylene (B1212753) group flanked by two electron-withdrawing carbonyl groups, which imparts significant acidity to the α-protons. This acidity allows for easy deprotonation to form a stabilized enolate, a potent nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions. Classic reactions such as the Claisen condensation, the acetoacetic ester synthesis, and various alkylation and acylation reactions have cemented the role of β-keto esters as indispensable synthons for the creation of ketones, carboxylic acids, and a variety of heterocyclic systems.
Parallel to the development of β-keto ester chemistry, the incorporation of sulfur into organic molecules has been a subject of intense investigation. Sulfur-containing compounds are ubiquitous in nature and exhibit a broad spectrum of chemical and biological activities. The unique properties of sulfur, including its ability to exist in multiple oxidation states and its capacity to stabilize adjacent carbanions, have made organosulfur compounds highly valuable in synthetic organic chemistry. Thioethers, sulfoxides, and sulfones, for instance, serve as key intermediates and chiral auxiliaries in a multitude of synthetic transformations. The introduction of a sulfur-containing moiety into a molecule can profoundly influence its reactivity, conformation, and biological profile.
The convergence of these two fields—the well-established reactivity of β-keto esters and the versatile chemistry of organosulfur compounds—led to the exploration of molecules that contain both functionalities. The strategic placement of a sulfur-containing group at the α-position of a β-keto ester, as seen in this compound, creates a synthon with a unique and powerful combination of reactive sites.
The Unique Role of this compound as a Versatile Synthone
This compound stands out as a particularly useful building block due to the interplay between its β-keto ester and α-phenylthio functionalities. This unique structural arrangement offers several avenues for synthetic manipulation, making it a versatile precursor for a variety of target molecules.
Synthesis: The preparation of α-organylthio esters, including structures similar to this compound, can be achieved through several synthetic strategies. One notable method involves the reaction of β-keto esters with sodium S-organyl sulfurothioates (Bunte salts) under basic conditions. beilstein-journals.org This approach provides a selective route to α-thio esters and avoids the use of foul-smelling thiols. beilstein-journals.org The reaction proceeds through the formation of a stabilized carbanion from the β-keto ester, which then attacks the sulfur atom of the Bunte salt. beilstein-journals.org
A general representation of this synthetic approach is shown below:
| Reactant 1 | Reactant 2 | Base | Product |
| β-Keto Ester | Sodium S-phenyl sulfurothioate | NaOH | This compound |
Reactivity and Synthetic Applications: The synthetic utility of this compound is derived from its multiple reactive sites:
The α-Methylene Group: Despite being substituted with a phenylthio group, the proton at the α-position remains acidic and can be removed by a suitable base to generate a nucleophilic enolate. This enolate can then participate in various alkylation, acylation, and condensation reactions, allowing for further functionalization at this position.
The Ketone and Ester Carbonyl Groups: These electrophilic centers are susceptible to attack by a wide range of nucleophiles. This reactivity can be exploited for the synthesis of more complex structures, including heterocyclic compounds. For instance, condensation reactions with binucleophiles like hydrazines or hydroxylamines can lead to the formation of pyrazoles and isoxazoles, respectively.
The Phenylthio Group: The sulfur atom in the phenylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the reactivity of the molecule and serve as a handle for further transformations. The phenylthio group can also be removed under reductive conditions, providing a route to α-unsubstituted β-keto esters. Furthermore, the phenylthio group can act as a directing group in certain reactions.
The versatility of this synthone is exemplified by its potential use in the synthesis of a variety of molecular scaffolds. For instance, β-keto esters are known to be precursors for the synthesis of dihydropyridines and other heterocyclic systems. The presence of the phenylthio group could introduce novel functionalities into these structures.
Overview of Current Research Trajectories and Potential Academic Impact of this compound
While specific research focused solely on this compound is not extensively documented in publicly available literature, the broader fields of β-keto ester and organosulfur chemistry are vibrant areas of ongoing research. The potential academic impact of this particular compound lies in its ability to serve as a versatile platform for the development of new synthetic methodologies and the construction of novel molecular architectures with potential biological activity.
Current research in related areas suggests several promising trajectories for the application of this compound:
Asymmetric Catalysis: The development of enantioselective methods for the synthesis and functionalization of α-substituted β-keto esters is a major focus in modern organic chemistry. Future research could explore the use of chiral catalysts to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantioenriched building blocks.
Medicinal Chemistry: β-Keto esters and sulfur-containing heterocycles are prevalent motifs in many biologically active compounds. For example, some β-keto ester derivatives have been investigated for their antibacterial activity. nih.gov The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.
Synthesis of Complex Natural Products: The strategic incorporation of sulfur-containing building blocks is often a key step in the total synthesis of complex natural products. The reactivity profile of this compound could be leveraged to construct key fragments of such molecules.
Development of Novel Heterocyclic Scaffolds: The reactivity of the dicarbonyl system with various binucleophiles opens up avenues for the synthesis of a wide range of heterocyclic compounds. Research in this area could lead to the discovery of new ring systems with interesting chemical and physical properties.
Properties
Molecular Formula |
C11H12O3S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
ethyl 3-oxo-2-phenylsulfanylpropanoate |
InChI |
InChI=1S/C11H12O3S/c1-2-14-11(13)10(8-12)15-9-6-4-3-5-7-9/h3-8,10H,2H2,1H3 |
InChI Key |
RTGJCIWBDBJHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 3 Oxo 2 Phenylsulfanylpropanoate and Its Analogues
Direct Synthetic Routes: Elucidation of Reaction Mechanisms and Optimization Strategies
Direct synthetic routes to Ethyl 3-oxo-2-phenylsulfanylpropanoate typically involve the formation of a carbon-sulfur bond at the α-position of a β-keto ester precursor, such as Ethyl acetoacetate. The development of these methods has progressed from classical enolate chemistry to sophisticated catalytic protocols that offer greater control and efficiency.
The α-sulfenylation of β-keto esters is a fundamental transformation for creating α-thiocarbonyl compounds. Traditional methods often rely on the generation of an enolate from the β-keto ester using a strong base, followed by quenching with an electrophilic sulfur source like a sulfenyl halide. nih.gov While effective, these methods can lack selectivity and require stoichiometric amounts of base.
Modern advancements have focused on catalytic approaches to overcome these limitations. Transition metal catalysis, particularly with copper salts, has been shown to facilitate the reaction between β-dicarbonyl compounds and various sulfur sources. nih.gov Another significant area of development is organocatalysis, where small organic molecules are used to catalyze the transformation. For instance, cinchona alkaloid derivatives have been employed as efficient organocatalysts for the conjugate addition of thiols to α,β-unsaturated ketones, a related transformation that highlights the power of organocatalysis in C-S bond formation. organic-chemistry.org
More recently, photoredox catalysis has emerged as a powerful tool. nih.govacs.org This technique uses visible light to initiate a single-electron transfer (SET) process, generating radical intermediates under mild conditions. In the context of β-keto sulfide (B99878) synthesis, photoredox catalysis can enable the coupling of α-thio radicals with acyl radical equivalents, offering a novel and convergent approach. nih.gov
Comparison of Catalytic Protocols for α-Sulfenylation| Method | Catalyst/Reagent | Sulfur Source | Key Features |
|---|---|---|---|
| Base-Mediated | NaOH | Bunte Salts | Stoichiometric base required; selectivity can be controlled. nih.gov |
| Transition Metal Catalysis | Copper(II) acetate | Diaryl disulfides | Effective for C-S bond formation with dicarbonyls. nih.gov |
| Organocatalysis | Cinchona Alkaloids | Thiols | Metal-free; enables enantioselective variants. organic-chemistry.org |
| Photoredox Catalysis | Acyl Azolium / Light | Sulfides | Mild conditions; proceeds via radical mechanisms. nih.gov |
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of this compound and its analogues. A primary goal is the replacement of hazardous reagents and solvents with more environmentally benign alternatives.
One significant advancement is the development of thiol-free synthetic protocols. nih.govbeilstein-journals.org Thiols, such as thiophenol, are effective sulfur sources but are notorious for their foul odor and propensity for oxidative dimerization into disulfides. Alternative sulfur donors, such as Bunte salts (sodium S-organyl sulfurothioates), are stable, nonhygroscopic, and moisture-resistant, making them easier and safer to handle. nih.gov The use of water as a reaction solvent is another cornerstone of green chemistry, and protocols for the direct sulfenylation of arenes in water have been successfully developed, suggesting potential applicability to β-keto ester systems. acs.org
Biocatalysis represents a powerful green approach, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions. Chemoenzymatic strategies, which combine multicomponent reactions with lipase-catalyzed hydrolysis, have been developed for the synthesis of β-ketosulfides, avoiding the use of harsh acidic or basic conditions. nih.govbeilstein-journals.org Furthermore, visible-light organophotoredox catalysis, which uses light and a metal-free catalyst, aligns well with green chemistry principles by utilizing a renewable energy source and avoiding heavy metal waste. rsc.org
Green Chemistry Strategies in α-Sulfenylation| Strategy | Approach | Environmental Benefit |
|---|---|---|
| Thiol-Free Synthesis | Use of Bunte salts or thiocarboxylates as sulfur donors. nih.govnih.gov | Avoids foul-smelling, easily oxidized thiols. |
| Biocatalysis | Employing enzymes like lipase (B570770) for hydrolysis steps. beilstein-journals.org | Mild reaction conditions (neutral pH, room temp); high selectivity. |
| Photocatalysis | Utilizing visible light as an energy source with an organocatalyst. rsc.org | Reduces energy consumption and avoids metal catalysts. |
| Alternative Solvents | Performing reactions in water. acs.org | Eliminates volatile organic compounds (VOCs). |
Indirect Synthesis via Precursor Transformation: Exploring Structural Diversity
Indirect synthetic routes offer access to a wider range of analogues by functionalizing a precursor molecule. These strategies often hinge on achieving high levels of chemo-, regio-, and stereoselectivity.
Achieving selectivity is paramount when multiple reactive sites are present in a precursor. A notable example is the reaction of β-keto esters with Bunte salts under basic conditions. nih.govbeilstein-journals.org In this system, the reaction outcome can be precisely controlled by the stoichiometry of the base. When four equivalents of sodium hydroxide (B78521) are used, a C-C bond cleavage occurs, leading selectively to the formation of the α-thio ester. nih.gov In contrast, using only two equivalents of the base favors the formation of the corresponding α-thio ketone. nih.govbeilstein-journals.org This demonstrates a powerful chemoselective switch based on a simple modification of the reaction conditions.
Regioselectivity is critical in reactions like the Michael addition. The conjugate addition of thiols to α,β-unsaturated carbonyl compounds is a well-established method for synthesizing β-sulfido carbonyl compounds. organic-chemistry.org By carefully choosing the catalyst and conditions, the thiol can be directed to add exclusively at the β-position (1,4-addition), avoiding competitive 1,2-addition to the carbonyl group. organic-chemistry.org
The introduction of a stereocenter at the α-position of β-keto esters is a significant challenge because the acidic α-proton can lead to easy racemization under either acidic or basic conditions. nih.gov To address this, organocatalysis has emerged as a premier strategy for asymmetric α-functionalization.
Chiral organocatalysts, such as those derived from cinchona alkaloids or chiral guanidines, have been successfully employed in the enantioselective sulfenylation of carbonyl compounds. rsc.orgnih.gov These catalysts operate by forming a chiral, non-covalent complex with the substrate, thereby creating a chiral environment that directs the approach of the electrophilic sulfur reagent to one face of the enolate intermediate. This strategy has been used to dearomatize β-naphthols via enantioselective sulfenylation, creating sulfur-containing all-carbon quaternary stereocenters with high enantiomeric excess. nih.gov Similar principles can be applied to β-keto esters to synthesize chiral analogues of this compound.
Organocatalysts in Asymmetric Sulfenylation| Catalyst Type | Substrate Class | Sulfur Source | Outcome |
|---|---|---|---|
| Cinchona-derived Thiourea | β-Naphthols | N-(Arylthio)succinimide | High enantiomeric excess (ee) for S-containing stereocenters. nih.gov |
| Chiral Guanidine | α-Fluoro-β-ketoamides | Electrophilic sulfur source | Good to excellent enantioselectivities. rsc.org |
| Cinchona-derived Urea | α,β-Unsaturated Ketones | Thiols | High yields and enantiomeric excess in conjugate additions. organic-chemistry.org |
Scale-Up Considerations and Process Chemistry for this compound
Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges related to safety, cost, efficiency, and robustness. For the synthesis of this compound, key considerations include the handling of reagents, heat management, and product purification.
The use of thiophenol on a large scale is problematic due to its toxicity and strong, unpleasant odor. Adopting thiol-free methods, such as those using Bunte salts, is highly advantageous in an industrial setting. nih.gov While some methods have demonstrated gram-scale feasibility in a lab setting, true industrial scale-up requires further optimization. nih.govbeilstein-journals.org
Continuous-flow chemistry offers a promising solution to many scale-up problems. researchgate.net By performing reactions in a continuously flowing stream through a reactor, several advantages are realized over traditional batch processing. These include superior control over reaction parameters (temperature, pressure, mixing), enhanced safety due to the small volume of reactants at any given time, and the potential for straightforward automation and integration of purification steps. For the synthesis of α-sulfenylated compounds, a continuous-flow process could utilize a packed-bed reactor containing a solid-supported catalyst, which simplifies catalyst recovery and reuse, further improving the process economy and sustainability. researchgate.net
Fundamental Reactivity and Mechanistic Studies of Ethyl 3 Oxo 2 Phenylsulfanylpropanoate
Tautomerism and Electronic Structure: Implications for Reactivity
The presence of a β-dicarbonyl system in ethyl 3-oxo-2-phenylsulfanylpropanoate allows for the existence of keto-enol tautomerism. masterorganicchemistry.comlibretexts.org This equilibrium between the keto and enol forms is a cornerstone of its reactivity, dictating the nucleophilic and electrophilic character of the molecule. libretexts.org
The equilibrium position is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. The α-phenylsulfanyl group, with its electron-withdrawing inductive effect and potential for resonance stabilization, plays a crucial role in modulating this equilibrium. While β-keto esters generally favor the keto form, the presence of an α-substituent can alter the stability of the enol tautomer. researchgate.net The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a six-membered ring-like structure. masterorganicchemistry.com
The electronic structure of this compound is characterized by the polarization of the carbonyl groups, rendering the carbonyl carbons electrophilic. The α-carbon, situated between two electron-withdrawing groups (the ketone and the ester), is acidic and prone to deprotonation to form a resonance-stabilized enolate. libretexts.org The phenylsulfanyl group further influences the electron distribution. The sulfur atom can participate in resonance, donating a lone pair of electrons to the adjacent carbon, or act as an inductive electron-withdrawing group. This dual electronic nature of the sulfur atom impacts the nucleophilicity of the α-carbon and the electrophilicity of the carbonyl carbons.
Table 1: Factors Influencing Keto-Enol Tautomerism
| Factor | Influence on Equilibrium | Expected Effect on this compound |
| Solvent Polarity | Nonpolar solvents favor the enol form through intramolecular hydrogen bonding. | Higher enol content in solvents like hexane or toluene. |
| Polar protic solvents can disrupt intramolecular hydrogen bonding, favoring the keto form. | Higher keto content in solvents like water or methanol. | |
| Temperature | Generally, higher temperatures favor the enol form. | Increased enol concentration at elevated temperatures. |
| α-Substituent | Electron-withdrawing groups can stabilize the enolate, indirectly affecting the keto-enol equilibrium. researchgate.net | The phenylsulfanyl group may have a complex influence due to its inductive and resonance effects. |
Nucleophilic and Electrophilic Pathways Involving the β-Keto Ester and Phenylsulfanyl Moieties
The rich functionality of this compound provides multiple sites for both nucleophilic and electrophilic attack. fiveable.melibretexts.org
Nucleophilic Pathways:
α-Carbon: The most prominent nucleophilic site is the α-carbon. libretexts.org In the presence of a base, the acidic α-hydrogen is readily removed to generate a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) condensations, and Michael additions. pressbooks.pub The phenylsulfanyl group can influence the regioselectivity of these reactions.
Enol Tautomer: The enol form, with its electron-rich double bond, can also act as a nucleophile in reactions with strong electrophiles. msu.edu
Electrophilic Pathways:
Carbonyl Carbons: The carbonyl carbons of both the ketone and the ester functionalities are electrophilic and susceptible to attack by nucleophiles. libretexts.org Reactions with nucleophiles such as hydrides, organometallics, and amines can lead to the reduction of the ketone or addition to the ester. The ketone carbonyl is generally more electrophilic and reactive than the ester carbonyl. fiveable.me
Sulfur Atom: The sulfur atom of the phenylsulfanyl group possesses lone pairs of electrons and can act as a nucleophile, for instance, in reactions with alkyl halides to form sulfonium salts. Conversely, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can then participate in further transformations.
Rearrangement Reactions and Fragmentations: Mechanistic Interpretations and Pathway Elucidation
The structure of this compound is amenable to various rearrangement and fragmentation reactions, often triggered by specific reagents or conditions.
A pertinent rearrangement reaction for α-acyl sulfoxides is the Pummerer rearrangement. wikipedia.org Should the phenylsulfanyl group in this compound be oxidized to a sulfoxide, treatment with an acid anhydride (like acetic anhydride) could initiate a Pummerer-type rearrangement. wikipedia.org The mechanism involves the formation of a thionium ion intermediate, which is then trapped by a nucleophile. This could lead to the introduction of a new functional group at the α-position.
Fragmentation Pathways:
The fragmentation of this compound, particularly under mass spectrometry conditions, can provide valuable structural information. The fragmentation patterns of β-keto esters are often dominated by cleavages α to the carbonyl groups and McLafferty rearrangements. researchgate.netwikipedia.org
Key fragmentation pathways for this compound would likely involve:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups. libretexts.org This could lead to the loss of the ethoxy group from the ester or the phenylsulfanyl group.
McLafferty Rearrangement: If an appropriate γ-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral molecule. wikipedia.org
Cleavage of the C-S Bond: The carbon-sulfur bond can undergo homolytic or heterolytic cleavage, leading to fragments containing the phenylsulfanyl moiety or the β-keto ester backbone.
Table 2: Potential Fragmentation Ions in Mass Spectrometry
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| M - 45 | [M - OCH2CH3]+ | α-Cleavage at the ester |
| M - 109 | [M - SPh]+ | Cleavage of the C-S bond |
| 109 | [SPh]+ | Cleavage of the C-S bond |
| Various | Fragments from McLafferty rearrangement and subsequent cleavages | Rearrangement and α-cleavages |
Influence of Reaction Conditions on Selectivity and Yield in Complex Systems
The outcome of reactions involving this compound is highly dependent on the reaction conditions, including the choice of solvent, temperature, catalyst, and the nature of the reactants.
Solvent: The polarity of the solvent can significantly influence the keto-enol equilibrium, which in turn affects the reactivity of the α-carbon. masterorganicchemistry.com Nonpolar solvents favor the enol form and can be beneficial for reactions involving the enol as a nucleophile. Polar aprotic solvents are often used for enolate alkylations.
Base/Acid Catalysis: The choice and stoichiometry of the base or acid catalyst are critical for controlling the selectivity of reactions. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to quantitatively generate the enolate for subsequent alkylation. vanderbilt.edu Acid catalysts can promote enol formation and are used in reactions like α-halogenation. msu.edu The use of Lewis acids can also influence the outcome of reactions by coordinating to the carbonyl oxygens, thereby increasing their electrophilicity. nih.gov
Temperature: Reaction temperature can affect the rate of reaction and the position of equilibria, including the keto-enol tautomerism. In some cases, controlling the temperature can allow for the selective formation of kinetic versus thermodynamic products.
Nature of Electrophiles and Nucleophiles: The hard or soft nature of the electrophile or nucleophile can determine the site of attack on the ambident enolate. Hard electrophiles tend to react at the oxygen atom, while soft electrophiles favor reaction at the α-carbon.
In a study on the selective synthesis of α-organylthio esters, it was shown that the reaction of β-keto esters with sodium S-organyl sulfurothioates under basic conditions can lead to either α-organylthio esters or α-organylthio ketones, depending on the amount of base used. nih.gov This highlights the critical role of reaction conditions in directing the reaction pathway and achieving the desired product.
Strategic Applications of Ethyl 3 Oxo 2 Phenylsulfanylpropanoate in Complex Organic Synthesis
Building Block for Heterocyclic Compounds: Design and Synthesis
The structural scaffold of ethyl 3-oxo-2-phenylsulfanylpropanoate makes it an ideal precursor for the synthesis of a variety of heterocyclic systems. The presence of multiple reactive sites allows for controlled cyclization reactions to form rings containing sulfur, nitrogen, and oxygen atoms.
Construction of Sulfur-Containing Heterocycles
The inherent phenylsulfanyl group in this compound provides a direct route to sulfur-containing heterocycles. One of the most prominent methods for the synthesis of thiophenes is the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene (B1212753) compound, and elemental sulfur. While direct examples of this compound in the Gewald reaction are not extensively documented, its structural similarity to common starting materials suggests its potential applicability. The reaction typically proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization.
Another important reaction for the synthesis of thiazoles is the Hantzsch thiazole (B1198619) synthesis. This reaction conventionally involves the condensation of an α-haloketone with a thioamide. Although not a direct application, derivatives of this compound could potentially be halogenated at the α-position to serve as precursors in Hantzsch-type syntheses.
Utility in the Formation of Nitrogen and Oxygen Heterocycles
The β-ketoester functionality of this compound is key to its utility in synthesizing nitrogen and oxygen heterocycles. For instance, the Paal-Knorr synthesis, a classical method for constructing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, can be conceptually extended. By transforming the phenylsulfanyl group into other functionalities, or by utilizing the existing carbonyl groups in reactions with appropriate amines or oxygen-containing nucleophiles, various five-membered heterocycles can be accessed.
Furthermore, the reaction of β-ketoesters with hydrazines is a well-established route to pyrazoles. This compound can, in principle, react with hydrazine (B178648) derivatives to yield substituted pyrazoles, where the phenylsulfanyl group can be retained or further functionalized. Similarly, reaction with hydroxylamine (B1172632) could lead to the formation of isoxazoles. The synthesis of pyridines and pyrimidines can also be envisioned through condensation reactions with suitable dinucleophiles, such as amidines or ureas, in reactions analogous to the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction.
Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules: Retrosynthetic Analysis and Implementation
While specific examples of the direct use of this compound as a key intermediate in the total synthesis of complex natural products are not widely reported in readily available literature, its structural motifs are present in many biologically active molecules. A retrosynthetic analysis of various natural products reveals that the α-sulfanyl-β-ketoester substructure can be a valuable synthon.
For instance, in the synthesis of molecules containing a substituted heterocyclic core or a complex carbon skeleton, this compound could serve as a starting material to introduce both the sulfur functionality and a versatile handle for further carbon-carbon bond formations. The ester group can be hydrolyzed and decarboxylated, or it can be used to direct aldol (B89426) or Claisen condensations. The phenylsulfanyl group can be oxidized to a sulfoxide (B87167) or sulfone, which can act as a leaving group or participate in sigmatropic rearrangements, adding to the synthetic utility of this building block in a total synthesis campaign.
Precursor for the Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis
The development of chiral auxiliaries and ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. This compound possesses functionalities that could be elaborated into chiral structures. For example, the ketone can be stereoselectively reduced to a hydroxyl group, which can then be derivatized to form a chiral auxiliary. The presence of the sulfur atom also offers a site for the coordination of metal catalysts.
While the direct use of this compound as a precursor for well-known chiral ligands is not extensively documented, its potential in this area is significant. The combination of the ester, ketone, and sulfide (B99878) functionalities provides multiple points for modification and attachment to chiral scaffolds or metal centers. Further research in this area could lead to the development of novel and efficient chiral ligands for a variety of asymmetric transformations.
Contributions to Complex Carbon Framework Construction
The construction of complex carbon skeletons is a central theme in organic synthesis. This compound is well-suited for this purpose due to the reactivity of its α-carbon, which is activated by both the adjacent ketone and ester groups. This allows for a variety of carbon-carbon bond-forming reactions.
One of the key reactions is the Michael addition, where the enolate of this compound can act as a nucleophile, adding to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which are themselves versatile intermediates for further transformations, including the construction of six-membered rings via Robinson annulation.
Furthermore, the active methylene group can participate in aldol reactions with aldehydes and ketones, leading to the formation of β-hydroxy-α-sulfanyl-β-ketoesters. These products are rich in functionality and can be further manipulated to create complex stereochemical relationships. The ability to control the stereoselectivity of these reactions, for example through the use of chiral catalysts or auxiliaries, would further enhance the utility of this compound in the synthesis of complex molecules.
Advanced Spectroscopic and Spectrometric Methodologies in the Mechanistic Elucidation of Ethyl 3 Oxo 2 Phenylsulfanylpropanoate Transformations
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Structural Studies of Reaction Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic analysis of Ethyl 3-oxo-2-phenylsulfanylpropanoate and its reaction intermediates. The inherent keto-enol tautomerism of β-keto esters presents a dynamic equilibrium that can be effectively studied by ¹H and ¹³C NMR. thermofisher.comdatapdf.commissouri.edunih.gov The relative concentrations of the keto and enol forms can be quantified by integrating their distinct signals, providing thermodynamic insights into the equilibrium. thermofisher.comdatapdf.com
In the context of reaction monitoring, NMR can track the disappearance of starting materials and the appearance of products in real-time. For transformations involving the chiral center at the α-carbon, the formation of diastereomeric intermediates can be observed and quantified, offering crucial information on the stereoselectivity of the reaction. researchgate.net Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), are pivotal in unambiguously assigning the complex spectra of reaction intermediates, confirming connectivity and elucidating their precise molecular structure.
Dynamic NMR (DNMR) studies, which involve acquiring spectra at various temperatures, can provide kinetic data on conformational changes or the rates of tautomerization. datapdf.commissouri.edu This information is vital for understanding the energy barriers of different transformation pathways.
Table 1: Representative ¹H NMR Chemical Shifts for Keto-Enol Tautomers of a Substituted β-Keto Ester
| Proton | Keto Tautomer (δ, ppm) | Enol Tautomer (δ, ppm) |
| α-H | 3.5 - 4.5 | 5.0 - 5.5 (vinyl H) |
| Enolic OH | - | 12.0 - 13.0 |
| Ester CH₂ | 4.1 - 4.3 | 4.1 - 4.3 |
| Ester CH₃ | 1.2 - 1.4 | 1.2 - 1.4 |
| Phenyl-H | 7.2 - 7.6 | 7.2 - 7.6 |
Note: The chemical shifts are approximate and can vary depending on the solvent and substituents.
Mass Spectrometry (MS) Techniques for Reaction Monitoring and Identification of Transient Species
Mass spectrometry (MS) is a highly sensitive technique for monitoring the progress of reactions involving this compound and for identifying transient intermediates that are often present in very low concentrations. waters.comadvion.comacs.org Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the direct analysis of reaction mixtures with minimal sample preparation. waters.comacs.org
By coupling a mass spectrometer to a reaction vessel, real-time monitoring can be achieved, providing kinetic data and insights into the reaction mechanism. advion.comnih.gov The high mass accuracy of modern mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap analyzers, allows for the determination of the elemental composition of intermediates, aiding in their identification. nih.govrsc.org
Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. waters.com A specific ion corresponding to a suspected intermediate can be isolated and fragmented, and the resulting fragmentation pattern provides a structural fingerprint that can be used to confirm its identity. This is invaluable for distinguishing between isomeric intermediates.
Table 2: Potential Transient Species in Transformations of this compound and their MS Signatures
| Proposed Intermediate | Ionization Mode | Expected m/z [M+H]⁺ | Key MS/MS Fragments |
| Enolate Intermediate | ESI- | [M-H]⁻ | Loss of CO₂, loss of ethanol |
| Acylium Ion Intermediate | ESI+ | [M-OEt]⁺ | Loss of CO |
| Thiophenolate Adduct | ESI- | [M+SPh]⁻ | Loss of thiophenol |
X-ray Crystallography for Absolute Configuration and Solid-State Reactivity Studies of Derivatives or Co-crystals
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, including derivatives of this compound. iupac.orgiupac.orgumsystem.edu For chiral molecules, this technique can unambiguously establish the absolute configuration of stereocenters, which is crucial for understanding stereoselective reactions. nih.govmdpi.com While obtaining suitable single crystals of reactive intermediates can be challenging, stable derivatives or co-crystals can often be prepared for analysis. nih.gov
The detailed structural information from X-ray crystallography, including bond lengths, bond angles, and torsion angles, provides a static picture of the molecule in the solid state. This can offer insights into preferred conformations and intermolecular interactions, such as hydrogen bonding, which can influence reactivity. protoxrd.com
Furthermore, X-ray diffraction can be used to study reactions in the solid state. iupac.orgiupac.org By analyzing the crystal structure of the reactant and product, the topochemical principles governing the transformation can be understood. This involves examining the alignment and proximity of reactive centers in the crystal lattice.
Table 3: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
| R-factor | 0.045 |
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Understanding Bonding and Reactivity Dynamics
Vibrational and electronic spectroscopy provide complementary information about the bonding and electronic structure of this compound, which are directly related to its reactivity.
Infrared (IR) and Raman Spectroscopy are powerful tools for identifying functional groups and probing the nature of chemical bonds. youtube.com The carbonyl (C=O) stretching vibrations of the keto and ester groups give rise to strong absorptions in the IR spectrum, typically in the range of 1650-1750 cm⁻¹. spectroscopyonline.comresearchgate.netmsu.edu The precise frequency of these bands is sensitive to the electronic environment and can shift upon conjugation or hydrogen bonding, providing clues about the keto-enol equilibrium. researchgate.netsemanticscholar.org The C-S stretching vibration of the phenylsulfanyl group also gives a characteristic, albeit weaker, signal. Raman spectroscopy is particularly useful for studying symmetric vibrations and bonds involving heavier atoms, such as the C-S bond, and can provide complementary information to IR spectroscopy. acs.orgnih.goviastate.edumdpi.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. researchgate.netnih.govthermofisher.com The phenyl and carbonyl chromophores in this compound give rise to characteristic absorptions in the UV region. The position and intensity of these absorption bands can be influenced by the solvent and the extent of conjugation. For instance, the enol form, with its extended π-system, is expected to absorb at a longer wavelength than the keto form. researchgate.netsemanticscholar.org UV-Vis spectroscopy is also a valuable technique for monitoring reaction kinetics by following the change in absorbance of a reactant or product over time. researchgate.netnih.govthermofisher.com
Table 4: Characteristic Vibrational and Electronic Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group / Transition | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |
| IR Spectroscopy | C=O (keto) stretch | 1715 - 1735 |
| IR Spectroscopy | C=O (ester) stretch | 1735 - 1750 |
| IR Spectroscopy | C-O stretch | 1000 - 1300 |
| Raman Spectroscopy | C-S stretch | 600 - 800 |
| UV-Vis Spectroscopy | π → π* (phenyl) | ~254 nm |
| UV-Vis Spectroscopy | n → π* (carbonyl) | ~280 nm |
Computational and Theoretical Investigations into the Chemistry of Ethyl 3 Oxo 2 Phenylsulfanylpropanoate
Quantum Chemical Calculations of Electronic Structure, Acidity, and Tautomeric Equilibria
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 3-oxo-2-phenylsulfanylpropanoate, these calculations would provide insights into its electronic structure, acidity, and the delicate balance of its tautomeric forms.
The electronic structure of β-keto esters is characterized by the presence of multiple functional groups, leading to a complex interplay of electronic effects. The phenylsulfanyl group at the α-position is expected to significantly influence the electron distribution within the molecule through both inductive and resonance effects. Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal the regions most susceptible to nucleophilic and electrophilic attack.
Acidity is a key chemical property of β-keto esters. The α-proton in this compound is acidic due to the electron-withdrawing nature of the adjacent carbonyl and ester groups. The phenylsulfanyl substituent is also expected to impact the pKa value. Quantum chemical calculations can predict the gas-phase acidity and, in conjunction with solvent models, the pKa in various media.
Keto-enol tautomerism is a characteristic feature of β-dicarbonyl compounds. This compound can exist in equilibrium between its keto and enol forms. comporgchem.comsemanticscholar.org The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding in the enol form and the electronic effects of the substituents. frontiersin.org Quantum chemical calculations can accurately predict the energies of the keto and enol tautomers, thereby providing the equilibrium constant for the tautomerization process. comporgchem.com The choice of computational method and solvent model is crucial for obtaining results that correlate well with experimental data. comporgchem.com
Table 1: Predicted Relative Energies of Tautomers of this compound in Different Solvents (Illustrative Data)
| Tautomer | Solvent | Relative Energy (kcal/mol) |
| Keto | Gas Phase | 0.00 |
| Enol (Z) | Gas Phase | +2.5 |
| Enol (E) | Gas Phase | +5.8 |
| Keto | Chloroform | 0.00 |
| Enol (Z) | Chloroform | +1.2 |
| Enol (E) | Chloroform | +4.5 |
| Keto | DMSO | 0.00 |
| Enol (Z) | DMSO | -1.5 |
| Enol (E) | DMSO | +3.2 |
Density Functional Theory (DFT) Studies of Reaction Mechanisms, Transition States, and Energetics
Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. mdpi.com For this compound, DFT studies can elucidate the pathways of various transformations, identify the structures of transition states, and calculate the activation energies.
The reactions of β-keto esters are diverse and include alkylation, acylation, and condensation reactions. The presence of the phenylsulfanyl group can influence both the regioselectivity and stereoselectivity of these reactions. DFT calculations can model the reaction pathways, allowing for a detailed understanding of the factors that control the reaction outcome. For instance, in an alkylation reaction, DFT could be used to determine whether the reaction proceeds via an O-alkylation or a C-alkylation pathway and to predict the activation barriers for each.
The identification of transition state structures is a key aspect of mechanistic studies. DFT calculations can locate the transition states connecting reactants and products, and the calculated vibrational frequencies can confirm their nature. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes occurring during the reaction.
Table 2: Predicted Activation Energies for the Alkylation of this compound with Methyl Iodide (Illustrative Data)
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| C-alkylation | TS1 | 18.5 |
| O-alkylation (Z-enol) | TS2 | 22.1 |
| O-alkylation (E-enol) | TS3 | 25.4 |
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects on Reactivity
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations can be employed to explore its conformational landscape and to investigate the influence of the solvent on its reactivity. nih.gov
The flexibility of the ethyl and phenylsulfanyl groups allows this compound to adopt multiple conformations. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. mdpi.com This information is important as the reactivity of a molecule can be dependent on its conformation.
Solvent effects can play a significant role in chemical reactions. nih.gov MD simulations with explicit solvent molecules can provide a detailed picture of the solvation of this compound and how the solvent interacts with the molecule during a reaction. nih.gov By analyzing the radial distribution functions and the hydrogen bonding patterns, the nature of the solute-solvent interactions can be characterized. These simulations can also be used to calculate the potential of mean force along a reaction coordinate, which provides insight into the free energy profile of the reaction in solution.
Cheminformatics and Quantitative Structure-Reactivity Relationship (QSRR) Approaches for Predictive Modeling
Cheminformatics and Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. While specific QSRR models for this compound are not available, the principles of QSRR can be applied to predict its reactivity based on a dataset of related compounds.
In a QSRR study, a set of molecular descriptors is calculated for a series of compounds with known reactivity data. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed reactivity.
For a series of α-substituted β-keto esters including this compound, a QSRR model could be developed to predict properties such as the rate constant for a particular reaction or the equilibrium constant for tautomerization. The descriptors in such a model might include parameters that quantify the steric and electronic effects of the α-substituent. Once a statistically robust QSRR model is established, it can be used to predict the reactivity of new, untested compounds within the same chemical class.
Derivatization and Structural Modification Strategies for Ethyl 3 Oxo 2 Phenylsulfanylpropanoate
Functionalization at the α-Position: Stereochemical Control and Regioselectivity
The presence of an acidic proton at the α-position, flanked by both a carbonyl and a phenylsulfanyl group, makes this position highly amenable to a variety of functionalization reactions. Key to the synthetic utility of these reactions is the control of stereochemistry and regioselectivity.
One of the most common transformations at the α-position of β-keto esters is alkylation. The enolate of ethyl 3-oxo-2-phenylsulfanylpropanoate can be generated using a suitable base and subsequently reacted with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds. The stereochemical outcome of such reactions is of paramount importance. Asymmetric alkylation of cyclic β-keto esters has been achieved with high enantioselectivity using phase-transfer catalysis with cinchona-derived catalysts. rsc.org This approach could potentially be adapted for the stereocontrolled alkylation of this compound.
Furthermore, stereodivergent allylation of β-keto esters has been accomplished using synergistic ruthenium and palladium catalysis, allowing for the synthesis of all possible stereoisomers. nih.gov This powerful strategy could be employed to introduce allyl groups at the α-position of this compound with a high degree of stereocontrol. The choice of catalyst and reaction conditions would be crucial in dictating the diastereomeric and enantiomeric outcome of the product.
In addition to alkylation, the α-position can undergo other functionalizations such as hydroxylation. The α-hydroxy-β-dicarbonyl motif is a key feature in many biologically active molecules. Various methods for the α-hydroxylation of β-dicarbonyl compounds have been developed, often employing different types of oxidants and, more recently, asymmetric approaches to control the stereochemistry of the newly introduced hydroxyl group. researchgate.net
| Reaction Type | Reagents/Catalysts | Key Features | Potential Product |
| Asymmetric Alkylation | Alkyl halide, Phase-transfer catalyst (e.g., cinchona alkaloid derivative) | High enantioselectivity | Ethyl 2-alkyl-3-oxo-2-phenylsulfanylpropanoate |
| Stereodivergent Allylation | Allylic alcohol, Ru/Pd synergistic catalyst | Access to all stereoisomers | Ethyl 2-allyl-3-oxo-2-phenylsulfanylpropanoate |
| Asymmetric Hydroxylation | Oxidant (e.g., m-CPBA), Chiral catalyst | Enantioselective formation of α-hydroxy-β-keto ester | Ethyl 2-hydroxy-3-oxo-2-phenylsulfanylpropanoate |
Modifications of the Ester and Phenylsulfanyl Moieties: Impact on Reactivity and Synthetic Utility
The ester and phenylsulfanyl moieties of this compound offer additional sites for modification, which can significantly impact the compound's reactivity and expand its synthetic utility.
The ethyl ester group can be modified through standard reactions such as hydrolysis and transesterification. Hydrolysis, typically under acidic or basic conditions, would yield the corresponding carboxylic acid, 3-oxo-2-phenylsulfanylpropanoic acid. This carboxylic acid can then be subjected to a variety of transformations, including decarboxylation or conversion to other functional groups. Transesterification, on the other hand, allows for the replacement of the ethyl group with other alkyl or aryl groups, which can be useful for altering the solubility or other physical properties of the molecule, or for introducing specific functionalities.
The phenylsulfanyl group provides another handle for derivatization. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone would dramatically alter the electronic properties of the α-substituent, making the α-proton even more acidic and potentially influencing the stereochemical outcome of subsequent reactions. Furthermore, the phenylsulfanyl group can be involved in C-S bond forming reactions. For instance, α-sulfenylated carbonyl compounds are valuable intermediates in organic synthesis. nih.gov
| Moiety | Reaction | Reagents | Potential Outcome |
| Ester | Hydrolysis | H₃O⁺ or OH⁻ | 3-oxo-2-phenylsulfanylpropanoic acid |
| Ester | Transesterification | R'OH, acid or base catalyst | R' 3-oxo-2-phenylsulfanylpropanoate |
| Phenylsulfanyl | Oxidation | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Ethyl 3-oxo-2-phenylsulfinylpropanoate or Ethyl 3-oxo-2-phenylsulfonylpropanoate |
| Phenylsulfanyl | Cleavage/Substitution | Reducing agents or specific reagents | Desulfurization or replacement of the phenylsulfanyl group |
Synthesis of Polyfunctional Derivatives with Enhanced Synthetic Potential
This compound serves as an excellent starting material for the synthesis of more complex, polyfunctional molecules. The reactivity of its dicarbonyl system allows for condensation reactions with various nucleophiles to form heterocyclic structures.
A prominent example is the synthesis of pyrazole (B372694) derivatives. The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic and widely used method for preparing pyrazoles. researchgate.net By reacting this compound with a substituted or unsubstituted hydrazine (B178648), a variety of 4-phenylsulfanylpyrazole derivatives can be synthesized. The specific substitution pattern on the resulting pyrazole ring can be controlled by the choice of hydrazine and the reaction conditions.
Similarly, the synthesis of thiophene (B33073) derivatives is another avenue for creating polyfunctional compounds. The Gewald reaction, which involves the condensation of a carbonyl compound with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base, is a powerful tool for constructing substituted 2-aminothiophenes. While the direct application to β-keto esters requires specific conditions, the underlying principle of using a dicarbonyl precursor for heterocycle formation is well-established.
| Target Heterocycle | Reagents | Reaction Type | Potential Derivative |
| Pyrazole | Hydrazine or substituted hydrazines | Cyclocondensation | Ethyl 5-methyl-4-(phenylthio)-1H-pyrazole-3-carboxylate |
| Thiophene | Active methylene nitrile, Sulfur, Base | Gewald-type reaction | Substituted 2-aminothiophene derivative |
| Pyrimidine | Urea or thiourea | Cyclocondensation | Substituted 4-hydroxy-2-pyrimidinone/thione |
Exploration of Novel Bond-Forming Reactions from this compound
The unique structural features of this compound also open up possibilities for exploring novel bond-forming reactions, including cycloaddition and radical-mediated transformations.
While the direct participation of the β-keto ester in cycloaddition reactions is not as common as that of simple alkenes or alkynes, its derivatives can be employed in such transformations. For instance, conversion of the ketone to an enol ether or enamine would generate a diene-like system that could potentially participate in Diels-Alder reactions. Furthermore, the generation of a radical at the α-position could initiate intramolecular cyclization reactions if an appropriate radical acceptor is present in the molecule. Recent studies on the visible-light-driven photoredox-catalyzed radical cyclization of γ-alkynyl β-sulfonyl esters highlight the potential for such transformations. acs.org A similar strategy could be envisioned for derivatives of this compound.
The development of new catalytic systems could also unlock novel reactivity. For example, the use of transition metal catalysts could enable cross-coupling reactions at the α-position or facilitate novel cyclization pathways. The exploration of these and other modern synthetic methodologies will undoubtedly expand the synthetic utility of this compound and its derivatives.
Emerging Research Frontiers and Future Trajectories for Ethyl 3 Oxo 2 Phenylsulfanylpropanoate
Integration into Flow Chemistry and Microreactor Technologies for Enhanced Control and Efficiency
The synthesis of β-keto esters, including derivatives like ethyl 3-oxo-2-phenylsulfanylpropanoate, is increasingly being explored within the domain of flow chemistry and microreactor technologies. These approaches offer substantial advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved efficiency.
Future research is anticipated to focus on developing continuous-flow processes for the synthesis of this compound. The principles demonstrated for the in-flow synthesis of β-keto esters, for example, via the C−H insertion of ethyl diazoacetate into aldehydes, could be adapted for this purpose. acs.org Such systems allow for precise control of temperature, pressure, and reaction time, which can lead to higher yields and purities while minimizing the formation of byproducts. The use of packed-bed reactors with immobilized reagents or scavengers is another promising avenue that could streamline the synthesis and purification processes in a continuous manner. researchgate.netcore.ac.uk
Key Research Objectives:
Development of a continuous-flow synthesis protocol for this compound.
Optimization of reaction conditions within microreactors to maximize yield and purity.
Integration of in-line purification techniques to create a seamless and automated synthesis-to-purification workflow.
Exploration in Materials Science and Polymer Chemistry as a Building Block for Functional Materials
The bifunctional nature of this compound, with its β-dicarbonyl and phenylsulfanyl groups, makes it an intriguing candidate as a building block for the synthesis of functional materials and polymers. The β-keto ester moiety can participate in a variety of polymerization reactions and can also be used to introduce specific functionalities into a polymer backbone. The sulfur atom in the phenylsulfanyl group can offer unique optical, electronic, or coordination properties to the resulting materials.
Future investigations may explore the use of this compound as a monomer or cross-linking agent in the creation of novel polymers. For instance, the reactive methylene (B1212753) group situated between the two carbonyls could be exploited in condensation polymerizations. Furthermore, the phenylsulfanyl group could be functionalized pre- or post-polymerization to tailor the material's properties for specific applications, such as in sensors, optical devices, or specialized coatings.
Development of Novel Catalytic Systems Based on this compound Scaffolds or its Derivatives
The coordination chemistry of β-dicarbonyl compounds is well-established, and they are frequently employed as ligands in transition metal catalysis. The presence of the phenylsulfanyl group in this compound introduces a soft sulfur donor atom, which can be used to fine-tune the electronic and steric properties of metal complexes.
A significant future research direction lies in the design and synthesis of novel chiral ligands derived from this compound for asymmetric catalysis. By introducing chiral centers into the molecule, it may be possible to develop highly selective catalysts for a range of organic transformations. The synergistic coordination of the dicarbonyl oxygen atoms and the sulfur atom to a metal center could lead to unique catalytic activities and selectivities that are not achievable with traditional ligands. For instance, such catalysts could find applications in asymmetric alkylations, reductions, or cycloaddition reactions. rsc.org
Addressing Unexplored Reactivity Patterns and Innovations in Green Chemistry Applications
While the basic reactivity of β-keto esters is well-understood, the interplay between the β-dicarbonyl system and the phenylsulfanyl group in this compound may lead to unexplored reactivity patterns. Future research could focus on elucidating these novel transformations and harnessing them for synthetic applications.
Table 1: Green Chemistry Metrics for Evaluating Chemical Processes
| Metric | Description | Formula | Ideal Value |
|---|---|---|---|
| Atom Economy | A measure of how many atoms from the reactants are incorporated into the desired product. | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | 100% |
| E-Factor (Environmental Factor) | The mass ratio of waste to the desired product. | Total Mass of Waste / Mass of Product | 0 |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | Total Mass Input / Mass of Product | 1 |
Potential in Supramolecular Chemistry and Self-Assembly Processes
The ability of the β-dicarbonyl moiety to participate in hydrogen bonding and to coordinate with metal ions suggests that this compound and its derivatives could be valuable components in the field of supramolecular chemistry. These non-covalent interactions can be exploited to direct the self-assembly of molecules into well-defined, higher-order structures.
Future research in this area could involve the design of derivatives of this compound that can self-assemble into supramolecular architectures such as gels, liquid crystals, or discrete molecular cages. The phenylsulfanyl group could be modified to introduce additional recognition sites or to influence the packing of the molecules in the solid state. The resulting supramolecular materials could have applications in areas such as drug delivery, sensing, or catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
